dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate is an organic compound with the molecular formula C15H13NO6S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenoxycarbonylamino group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate typically involves the reaction of 2,3-thiophenedicarboxylic acid with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenoxycarbonylamino group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxycarbonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-thiophenedicarboxylate: Lacks the phenoxycarbonylamino group, making it less versatile in terms of chemical reactivity.
Phenoxycarbonylamino thiophene: Similar structure but without the ester groups, affecting its solubility and reactivity.
Properties
Molecular Formula |
C15H13NO6S |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13NO6S/c1-20-13(17)11-10(8-23-12(11)14(18)21-2)16-15(19)22-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,16,19) |
InChI Key |
YWLLCUNZGRHSBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1NC(=O)OC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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